7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a useful research compound. Its molecular formula is C19H15ClN2O2S and its molecular weight is 370.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Sensing Applications
One study detailed the synthesis of chromeno[d]pyrimidine derivatives, showcasing their application as colorimetric chemosensors for detecting Hg2+ ions. The research demonstrated that these compounds could change color in the presence of Hg2+ ions, indicating their potential utility in environmental monitoring and safety applications (Jamasbi et al., 2021).
Antimicrobial Activities
Another area of research explored the antimicrobial properties of chromeno[2,3-d]pyrimidine derivatives. Studies found that certain derivatives exhibited significant antibacterial activities, suggesting their potential for developing new antimicrobial agents. This includes the synthesis and evaluation of these compounds for their activity against various microbial strains, highlighting the importance of these molecules in medicinal chemistry and pharmaceutical research (Okasha et al., 2016).
Pharmaceutical Chemistry and Drug Development
Research into chromeno[2,3-d]pyrimidine derivatives has also touched on their potential as leads for the development of new drugs. This includes investigations into their synthesis, structural characterization, and the exploration of their potential biological activities. For instance, studies have focused on their synthesis methodologies and the evaluation of their in vitro activities, which could inform future drug discovery and development efforts (Kamdar et al., 2011).
Novel Synthesis Methods
Innovative synthesis methods for chromeno[2,3-d]pyrimidine derivatives have been developed, aiming to improve the efficiency and eco-friendliness of chemical synthesis. These methods leverage green chemistry principles, such as the use of tannic acid as a catalyst, to create these compounds in an environmentally friendly manner (Puvithra & Parthiban, 2020).
Mechanism of Action
Target of Action
Similar compounds with a pyrrolo[2,3-d]pyrimidine core have been found to inhibit the activity of the janus kinase (jak) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This interaction could disrupt the JAK-STAT signaling pathway, potentially leading to a variety of effects on the immune system .
Biochemical Pathways
The compound’s interaction with its targets could disrupt the JAK-STAT signaling pathway . This pathway involves a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes . Disruption of this pathway may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It is known that the compound is a white crystalline solid and exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) than in water . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Derivatives of similar compounds have demonstrated promising biological activities, including potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Action Environment
It is known that the compound is a white crystalline solid and exhibits better solubility in organic solvents than in water . These properties could influence how the compound interacts with its environment and its targets.
Properties
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-14-6-3-11(4-7-14)17-21-18-15(19(25)22-17)10-12-9-13(20)5-8-16(12)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDAZIDBANIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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